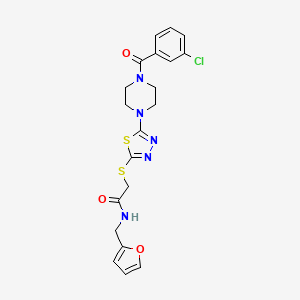
2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiadiazole moiety, piperazine ring, and furan derivative, which are known to contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound is largely attributed to its structural components. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown effectiveness against a variety of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2. Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can affect cell viability in various cancer cell lines, including breast and lung cancer .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may reduce inflammation through modulation of signaling pathways involved in immune response .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The thiadiazole moiety may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The piperazine ring may act as a ligand for various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:
- A study focused on synthesizing various thiadiazole derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced antimicrobial potency .
- Another research project evaluated the anticonvulsant activity using animal models, confirming the efficacy of related compounds in reducing seizure frequency .
Propiedades
IUPAC Name |
2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S2/c21-15-4-1-3-14(11-15)18(28)25-6-8-26(9-7-25)19-23-24-20(31-19)30-13-17(27)22-12-16-5-2-10-29-16/h1-5,10-11H,6-9,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNQZAZUZXJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













